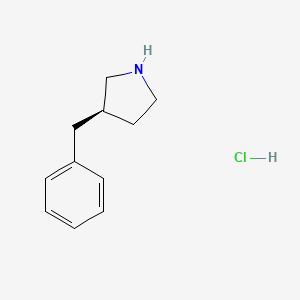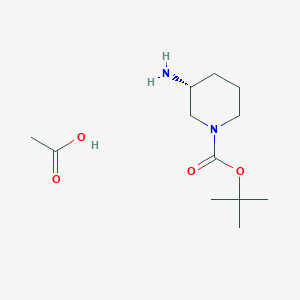
(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate can be achieved through various methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with high enantiopurity . Another approach includes the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids .
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate often involves the use of biocatalytic methodologies. These methods are efficient and sustainable, making them suitable for large-scale production. The use of biocatalysts in telescoped enzymatic cascades, resembling biosynthetic pathways, is an attractive strategy for generating unnatural compounds .
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, thereby modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Benzyl 3-aminopiperidine-1-carboxylate
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
- ®-Ethyl 3-aminopiperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is unique due to its high enantiopurity and specific chiral configuration. This uniqueness allows it to exhibit distinct biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H24N2O4 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
acetic acid;tert-butyl (3R)-3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI-Schlüssel |
IJXLVSPSHUBQOA-DDWIOCJRSA-N |
Isomerische SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCC[C@H](C1)N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


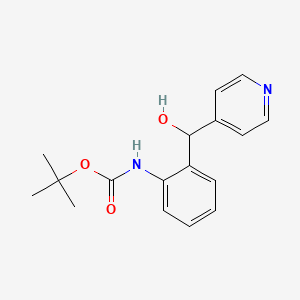

![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
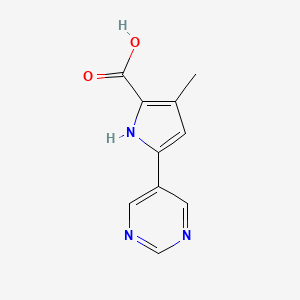
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)

![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
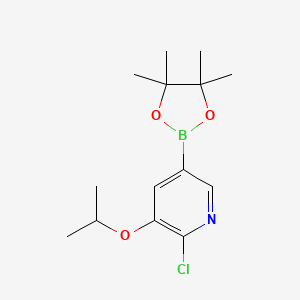
![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)


![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
